molecular formula C14H18BrNO3 B2858949 Ethyl 4-(2-bromo-3-methylbutanamido)benzoate CAS No. 391220-20-5

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate

Cat. No.: B2858949
CAS No.: 391220-20-5
M. Wt: 328.206
InChI Key: ZFPQUFOTIOUFRI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate is an ethyl benzoate derivative featuring a 4-position amide substituent with a brominated, branched aliphatic chain (2-bromo-3-methylbutanamido).

Properties

IUPAC Name

ethyl 4-[(2-bromo-3-methylbutanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-4-19-14(18)10-5-7-11(8-6-10)16-13(17)12(15)9(2)3/h5-9,12H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPQUFOTIOUFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-3-methylbutanamido)benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 2-bromo-3-methylbutanoic acid.

    Amide Formation: The 4-aminobenzoic acid is reacted with 2-bromo-3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Reduction: Formation of primary alcohols and amines.

    Hydrolysis: Formation of 4-aminobenzoic acid and 2-bromo-3-methylbutanoic acid.

Scientific Research Applications

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The bromine atom and amide group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

The ethyl benzoate scaffold is highly modular, with substituents dictating physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives
Compound Name Substituent Group Key Features Reported Applications/Properties References
Ethyl 4-(2-bromo-3-methylbutanamido)benzoate 2-bromo-3-methylbutanamido Bromine (leaving group), branched chain Not explicitly reported; inferred reactivity for substitutions N/A
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (urea linkage) Hydrogen bond donor/acceptor Aquaporin-3/7 inhibition
SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide Chlorophenyl and sulfonamide groups Antimicrobial activity (MIC: 0.45–0.9 mM against E. coli)
Ethyl 4-(dimethylamino)benzoate Dimethylamino Electron-rich amino group High reactivity as polymerization co-initiator
Ethyl 4-(sulfooxy)benzoate Sulfooxy (sulfate ester) Highly polar, charged group Isolated from natural sources; uncharacterized bioactivity
Key Observations:
  • Reactivity: The bromine atom in the target compound may enhance its utility in nucleophilic substitution reactions, unlike the urea or sulfonamide analogs . Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization due to electron-donating effects .
  • Biological Activity: Sulfonamidobenzamide derivatives like SABA1 exhibit antimicrobial properties, suggesting that bulky substituents (e.g., brominated chains) might similarly interfere with microbial targets . Urea-linked analogs (e.g., carbamoylamino derivatives) show specificity in aquaporin inhibition, highlighting the role of hydrogen bonding .
  • Solubility and Polarity : The sulfooxy group in ethyl 4-(sulfooxy)benzoate increases hydrophilicity, whereas brominated or branched chains (as in the target compound) likely reduce aqueous solubility .

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